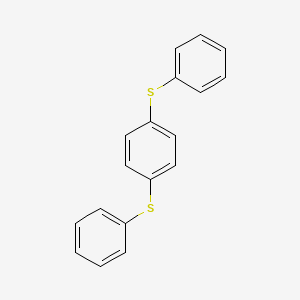

Benzene, 1,4-bis(phenylthio)-

CAS No.: 3459-94-7

Cat. No.: VC7969042

Molecular Formula: C18H14S2

Molecular Weight: 294.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3459-94-7 |

|---|---|

| Molecular Formula | C18H14S2 |

| Molecular Weight | 294.4 g/mol |

| IUPAC Name | 1,4-bis(phenylsulfanyl)benzene |

| Standard InChI | InChI=1S/C18H14S2/c1-3-7-15(8-4-1)19-17-11-13-18(14-12-17)20-16-9-5-2-6-10-16/h1-14H |

| Standard InChI Key | WGBYOWIYAKVOLO-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)SC2=CC=C(C=C2)SC3=CC=CC=C3 |

| Canonical SMILES | C1=CC=C(C=C1)SC2=CC=C(C=C2)SC3=CC=CC=C3 |

Introduction

Structural and Molecular Characteristics

Benzene, 1,4-bis(phenylthio)- features a central benzene ring substituted at the 1 and 4 positions with phenylthio (–SPh) groups. Its molecular formula is C₁₈H₁₄S₂, with a molecular weight of 294.43 g/mol . The compound’s IUPAC name, 1,4-bis(phenylsulfanyl)benzene, reflects its symmetrical substitution pattern. Key structural attributes include:

-

Bond lengths: The C–S bond length in analogous thioether compounds typically ranges from 1.76–1.82 Å, while the S–C(aryl) bond exhibits partial double-bond character due to resonance stabilization .

-

Conformational rigidity: The para-substitution on the central benzene ring restricts rotational freedom, enhancing thermal stability compared to ortho- or meta-substituted analogs .

Synthesis Methodologies

Nucleophilic Aromatic Substitution

The most widely reported synthesis involves reacting 4-bromochlorobenzene with thiophenol under basic conditions:

Reaction conditions:

-

Base: Sodium hydroxide (NaOH)

-

Solvent: Ethanol or DMF

-

Temperature: Reflux (80–100°C)

-

Time: 12–24 hours

The reaction proceeds via an SₙAr mechanism, where the thiophenolate anion displaces bromide and chloride ions. Purification via recrystallization from ethanol yields the product with >85% purity .

Copper-Catalyzed Cross-Coupling

A high-yield alternative employs cesium carbonate and copper(I) bromide in dimethylformamide (DMF):

| Parameter | Optimal Value |

|---|---|

| Catalyst loading | 10 mol% CuBr |

| Base | Cs₂CO₃ (3 equiv) |

| Temperature | 130°C |

| Reaction time | 48 hours |

| Yield | 99% |

This method achieves near-quantitative yields by mitigating side reactions through inert atmosphere conditions .

Physicochemical Properties

Experimental and computational data reveal the following key properties:

The high LogP value indicates strong lipophilicity, suggesting potential applications in hydrophobic matrix systems .

Chemical Reactivity

Oxidation Reactions

Benzene, 1,4-bis(phenylthio)- undergoes controlled oxidation to form sulfoxides or sulfones:

Reagents:

-

m-Chloroperbenzoic acid (mCPBA): Produces sulfoxides at 0°C

-

Hydrogen peroxide (H₂O₂): Forms sulfones under reflux conditions

Mechanistic insight:

Oxidation proceeds via electrophilic attack on sulfur’s lone pairs, with reaction rates dependent on solvent polarity. Polar aprotic solvents (e.g., DCM) accelerate sulfone formation by stabilizing transition states .

Coordination Chemistry

The compound serves as a bidentate ligand in organometallic complexes:

Example: Reaction with [(η⁶-C₆H₆)RuCl(μ-Cl)]₂ yields [(η⁶-C₆H₆)RuCl(L)]PF₆ (L = 1,4-bis(phenylthio)benzene). X-ray crystallography confirms:

-

Ru–S bond length: 2.388(2) Å

-

Coordination geometry: Distorted octahedral

These complexes exhibit catalytic activity in transfer hydrogenation reactions, achieving turnover frequencies (TOF) >1,000 h⁻¹ for ketone reduction .

Catalytic Applications

Alcohol Oxidation

Ruthenium complexes incorporating 1,4-bis(phenylthio)benzene demonstrate efficiency in Oppenauer-type oxidations:

| Substrate | Catalyst loading | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| Cyclohexanol | 0.01 mol% | 98 | >99 |

| Benzyl alcohol | 0.1 mol% | 95 | 97 |

Reaction conditions: N-Methylmorpholine N-oxide (NMO) as oxidant, toluene solvent, 80°C .

Transfer Hydrogenation

The same catalytic systems enable ketone reduction using 2-propanol as hydrogen donor:

| Substrate | TOF (h⁻¹) | Activation energy (kJ/mol) |

|---|---|---|

| Acetophenone | 1,250 | 45.2 ± 0.8 |

| 4-Nitroacetophenone | 980 | 48.1 ± 1.1 |

Density functional theory (DFT) calculations correlate catalytic activity with electron-donating effects of the thioether ligands .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume